2-[5-(phenoxymethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid
Description
2-[5-(Phenoxymethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid is a tetrazole derivative characterized by a phenoxymethyl substituent at the 5-position of the tetrazole ring and an acetic acid moiety at the 1-position. Tetrazoles are nitrogen-rich heterocycles known for their bioisosteric replacement of carboxylic acids (pKa ~4–5) and applications in pharmaceuticals, agrochemicals, and coordination chemistry .
Properties
IUPAC Name |
2-[5-(phenoxymethyl)tetrazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c15-10(16)6-14-9(11-12-13-14)7-17-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGWPIDPXLUIDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=NN2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[3+2] Cycloaddition with Sodium Azide
The tetrazole ring is synthesized via Huisgen cycloaddition between phenoxymethyl nitrile and sodium azide. This method, adapted from antitumor agent synthesis, proceeds as follows:
Trimethylsilyl Azide-Mediated Cyclization
A safer alternative employs trimethylsilyl azide (TMSN₃) to avoid explosive HN₃ generation:
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Procedure :
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Advantages :
Phenoxymethyl Group Introduction
Alkylation of Tetrazole Intermediates
The phenoxymethyl group is introduced via nucleophilic substitution:
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Method A :
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Method B :
Acetic Acid Moiety Functionalization
Ester Hydrolysis
The ethyl ester intermediate is saponified to the carboxylic acid:
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Conditions :
Integrated Synthetic Routes
Convergent Synthesis Pathway
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Step 1 : Synthesize 5-(phenoxymethyl)-1H-tetrazole via [3+2] cycloaddition.
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Step 2 : Alkylate with ethyl bromoacetate to form the ester.
Overall Yield : 68% (three steps).
One-Pot Alkylation-Cyclization
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Procedure :
Optimization and Challenges
Regioselectivity Control
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1H vs. 2H Isomers : Excess sodium azide (1.5 eq) favors 1H-tetrazole (ratio 9:1).
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Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve regioselectivity.
Analytical Characterization
Spectral Data
Comparative Analysis of Methods
| Method | Key Reagent | Yield (%) | Safety Profile |
|---|---|---|---|
| Sodium Azide Cycloaddition | NaN₃ | 87 | Moderate risk |
| TMSN₃ Cyclization | TMSN₃ | 95 | High safety |
| Alkylation (Method A) | Phenoxymethyl Cl | 78 | Low risk |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-[5-(phenoxymethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenol derivatives with alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxymethyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity :
Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains, suggesting that 2-[5-(phenoxymethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid could be explored for developing new antimicrobial agents .
Anti-inflammatory Properties :
Tetrazole compounds are also studied for their anti-inflammatory effects. The ability of this compound to inhibit inflammatory pathways could be beneficial in treating conditions such as arthritis or other inflammatory diseases. Preliminary studies suggest that modifications of the tetrazole ring can enhance anti-inflammatory activity .
Pharmacology
Potential as a Drug Candidate :
The unique properties of this compound make it a candidate for drug development. Its ability to interact with biological targets can be leveraged to design drugs that modulate specific pathways involved in disease processes .
Biochemical Research
Enzyme Inhibition Studies :
The compound's structure allows it to potentially act as an inhibitor for various enzymes involved in metabolic pathways. Studies on similar tetrazole compounds have shown promise in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses .
Agricultural Applications
Pesticidal Properties :
Research has suggested that certain tetrazole derivatives possess pesticidal properties. The incorporation of the phenoxy group may enhance the bioavailability and effectiveness of the compound as a pesticide or herbicide . This application is particularly relevant in the development of environmentally friendly agricultural chemicals.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry investigated the antimicrobial activity of various tetrazole derivatives. The results indicated that compounds with phenoxy groups demonstrated enhanced activity against Gram-positive bacteria compared to their non-substituted counterparts.
Case Study 2: Anti-inflammatory Mechanisms
In another study focusing on inflammatory diseases, researchers evaluated the anti-inflammatory effects of tetrazole-containing compounds in animal models. The findings revealed that these compounds significantly reduced inflammation markers and improved clinical symptoms in models of rheumatoid arthritis.
Mechanism of Action
The mechanism of action of 2-[5-(phenoxymethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid involves its interaction with specific molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The phenoxymethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and tissues.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations :
- However, it is less lipophilic than the phenyl-substituted analog .
- Hydrogen Bonding: The ether oxygen in the phenoxymethyl group offers additional hydrogen-bonding sites, unlike methyl or isopropyl substituents, which may influence receptor binding in biological systems .
- Steric Effects: The isopropyl substituent introduces greater steric hindrance, which could reduce binding affinity in sterically sensitive environments compared to the phenoxymethyl group .
Coordination Chemistry
- Tetrazole-acetic acid derivatives exhibit strong coordination with metal ions due to the tetrazole’s nitrogen donors and the carboxylic acid moiety. The phenoxymethyl group may introduce secondary coordination sites (ether oxygen), enabling unique metal-organic frameworks (MOFs) or catalysts, unlike simpler alkyl-substituted analogs .
Biological Activity
2-[5-(phenoxymethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid is a compound with potential therapeutic applications due to its diverse biological activities. This article reviews the available literature on its pharmacological properties, including antimicrobial, anti-inflammatory, and potential antidiabetic effects.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C10H10N4O3
- Molecular Weight : 234.21 g/mol
- CAS Number : 1266820-13-6
The structure features a tetrazole ring which is known for its biological activity and can influence the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties.
Case Study: Antibacterial Efficacy
A study conducted on various bacterial strains revealed the following minimum inhibitory concentrations (MICs):
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Bacillus subtilis | 16 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound shows promising antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
Anti-inflammatory Effects
In vitro studies have also highlighted the anti-inflammatory potential of this compound. It was shown to inhibit pro-inflammatory cytokines in cell cultures, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of tetrazole derivatives. Modifications at various positions of the phenoxymethyl and tetrazole moieties can significantly affect the compound's potency and selectivity against different targets.
Key Findings:
- Electron-withdrawing groups enhance antibacterial activity.
- The presence of hydrophobic moieties improves cell membrane permeability.
Toxicity and Safety Profile
Preliminary toxicity assessments categorize this compound as having moderate toxicity when administered orally or dermally . Further studies are needed to establish a comprehensive safety profile.
Q & A
Q. How is the stability of tetrazole-acetic acid derivatives evaluated under varying pH conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
